molecular formula C20H15N3O5 B13708290 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid

Katalognummer: B13708290
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: PHMMNCJHSWJDAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is a complex organic compound that features both hydroxybenzamido and picolinamido functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with picolinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid involves its interaction with specific molecular targets. The hydroxybenzamido and picolinamido groups can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzamido derivatives: Compounds like 2-hydroxybenzamido-3,6-diazaoctane.

    Picolinamido derivatives: Compounds like picolinamido-3-azapentane.

Uniqueness

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is unique due to the presence of both hydroxybenzamido and picolinamido groups in a single molecule. This dual functionality allows it to form more complex and stable metal complexes compared to compounds with only one of these functional groups. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H15N3O5

Molekulargewicht

377.3 g/mol

IUPAC-Name

3-[(2-hydroxybenzoyl)amino]-4-(pyridine-2-carbonylamino)benzoic acid

InChI

InChI=1S/C20H15N3O5/c24-17-7-2-1-5-13(17)18(25)23-16-11-12(20(27)28)8-9-14(16)22-19(26)15-6-3-4-10-21-15/h1-11,24H,(H,22,26)(H,23,25)(H,27,28)

InChI-Schlüssel

PHMMNCJHSWJDAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.